molecular formula C18H11Cl B8485291 2-Chlorotetracene CAS No. 62775-17-1

2-Chlorotetracene

Cat. No.: B8485291
CAS No.: 62775-17-1
M. Wt: 262.7 g/mol
InChI Key: CPEOCXYBTJPYIA-UHFFFAOYSA-N
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Description

2-Chlorotetracene is a chlorinated derivative of tetracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four linearly fused benzene rings. The introduction of a chlorine substituent at the 2-position is expected to significantly alter the compound's electronic properties, including its HOMO-LUMO energy gap, oxidation potential, and solid-state packing, making it a molecule of high interest in materials science research. Potential research applications for this compound include its investigation as a semiconductor material in organic field-effect transistors (OFETs), where chemical modification of the tetracene core can tune charge carrier mobility. It may also serve as a precursor or intermediate in the synthesis of more complex organic materials and as a subject in photophysical studies to understand the impact of halogenation on optical absorption and emission spectra. Researchers can utilize this compound to explore structure-property relationships in organic electronics. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62775-17-1

Molecular Formula

C18H11Cl

Molecular Weight

262.7 g/mol

IUPAC Name

2-chlorotetracene

InChI

InChI=1S/C18H11Cl/c19-18-6-5-14-9-15-7-12-3-1-2-4-13(12)8-16(15)10-17(14)11-18/h1-11H

InChI Key

CPEOCXYBTJPYIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorotetracene and Its Derivatives

Precursor-Based Synthesis Routes to 2-Chlorotetracene

A significant approach to synthesizing this compound involves the use of stable precursor molecules that can be converted to the final acene structure. This strategy helps to overcome the inherent reactivity and instability often associated with higher-order acenes. researchgate.net

Thermal and Photochemical Conversion from Monoketone Precursors

One effective method for generating high-purity this compound is through the thermal or photochemical conversion of a monoketone precursor. researchgate.net This process involves the synthesis of a more stable, soluble carbonyl-bridged adduct which can then be transformed into the target molecule. researchgate.net The conversion can be induced by either heating or irradiation with light, leading to the quantitative formation of this compound. researchgate.net This method has also been successfully applied to the synthesis of other halo-substituted acenes, such as 2-bromohexacene and 2-halopentacene derivatives, from their respective carbonyl adduct precursors. researchgate.net The precursors themselves are typically synthesized from corresponding anthraquinones. researchgate.net The stability and solubility of these ketone precursors make them advantageous for handling and purification before the final conversion step. researchgate.net

Reductive Synthesis from 2-Chloro-5,12-tetracenequinone

Another synthetic pathway to access tetracene derivatives involves the reductive aromatization of tetracenequinones. For instance, unsymmetrical 5,12-diethynyltetracene derivatives have been synthesized starting from tetracenequinone. researchgate.net This process typically involves the addition of organolithium reagents to the quinone, followed by a reduction step using an agent like tin(II) chloride (SnCl₂). researchgate.net While not a direct synthesis of this compound itself, this methodology highlights the utility of quinone precursors in building the tetracene core, which could be adapted for chloro-substituted analogues. The synthesis of this compound has been documented starting from 3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid, which is cyclized to form a quinone-like intermediate before further transformation. google.com

Bidirectional Synthetic Approaches for Substituted Tetracenes

Bidirectional synthesis offers an efficient route to construct complex acene derivatives by building the molecule outwards from a central unit. researchgate.netresearchgate.net This strategy allows for the creation of a series of electron-deficient anthracene, tetracene, and pentacene (B32325) derivatives. researchgate.netresearchgate.net The process often starts with a central fragment that is elongated in both directions, sometimes employing a double anionic Fries rearrangement as a key step. researchgate.netresearchgate.net This approach has been noted for its potential to rapidly synthesize tetracenes. thieme-connect.com While specific examples detailing the bidirectional synthesis of this compound are not prevalent, the general strategy is applicable to creating substituted tetracenes and has been used to generate a variety of derivatives with tailored electronic properties. researchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic compounds, including the synthesis of complex tetracene derivatives.

Palladium-Catalyzed Stille Coupling for this compound Functionalization

The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organohalide with an organotin compound, is a versatile method for forming carbon-carbon bonds. wikipedia.orgname-reaction.com This reaction has been effectively used in the functionalization of this compound. tandfonline.com For example, this compound can be coupled with a 5'-stannylbithiophene using a modified Stille coupling to produce 5'-tetracenyl bithiophene, a material used in vapor-deposited organic thin-film transistors (TFTs). tandfonline.com The Stille reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle begins with the oxidative addition of the organohalide (in this case, this compound) to the Pd(0) catalyst, forming a Pd(II) complex. name-reaction.com This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium complex, displacing the halide. name-reaction.com The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. name-reaction.com

The choice of ligand coordinated to the palladium catalyst is crucial for the success and efficiency of the Stille coupling reaction. numberanalytics.com Ligands can significantly influence the catalyst's activity, stability, and selectivity. numberanalytics.com In the case of coupling with less reactive substrates like aryl chlorides, such as this compound, the use of specific ligands is key to achieving good yields. tandfonline.com

Reaction TypeReactantsCatalyst/ReagentsProductKey Features
Thermal/Photochemical ConversionMonoketone precursor of this compoundHeat or lightThis compoundHigh purity, quantitative conversion. researchgate.net
Reductive Synthesis3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acidAlCl₃, further stepsThis compoundInvolves cyclization to a quinone-like intermediate. google.com
Stille CouplingThis compound, 5'-stannylbithiophenePd₂(dba)₃, P(tBu)₃5'-tetracenyl bithiopheneFunctionalization of this compound for electronic materials. tandfonline.com

Suzuki Coupling in the Synthesis of Substituted Acenes

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid. wikipedia.org The reaction generally proceeds in the presence of a palladium catalyst and a base. wikipedia.org This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. organic-chemistry.org

In the realm of acene synthesis, the Suzuki coupling is employed to introduce aryl, heteroaryl, and other organic moieties onto the acene framework. This functionalization is critical for modifying the solubility, solid-state packing, and optoelectronic properties of the resulting materials. For instance, the Suzuki reaction has been successfully applied to the synthesis of novel pyrrolyl and thiophenyl indazoles, showcasing its utility in creating complex heteroaryl systems. mdpi.com While classic conditions have proven effective, advancements in catalyst systems, such as the use of N-heterocyclic carbene (NHC) ligands, have expanded the scope to include sterically hindered substrates and reactions that can proceed at room temperature. organic-chemistry.org

A significant application of this method is the synthesis of multiply substituted acenes. Researchers have developed an efficient protocol for creating tetra-peri-substituted tetracene from a tetrahalo-tetracene precursor. mdpi.comsemanticscholar.org This is achieved through a multiple Suzuki-Miyaura cross-coupling reaction with aryl boronic acids in a single step, demonstrating the robustness of this method for complex molecular construction. mdpi.comsemanticscholar.org However, the reactivity of the halide can be a critical factor; syntheses that fail with tetrachlorotetracene due to the poor reactivity of the chlorides can be successful with more reactive tetrahalo derivatives. semanticscholar.org

Table 1: Examples of Suzuki Coupling in Substituted Acene Synthesis
Starting MaterialCoupling PartnerCatalyst SystemProductKey FindingReference
Tetrahalo-tetraceneAryl boronic acidsPd₂(dba)₃ / XPhosTetra-peri-arylated tetraceneAn efficient, single-step protocol for installing four peri-substitutions on the tetracene core with high yields. mdpi.comsemanticscholar.org
5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂5-(Pyrrol-2-yl)-1H-indazolesDemonstrates the facile production of indazole-based heteroaryl compounds, a common motif in biologically active molecules. mdpi.com
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G2 precatalyst4-Substituted-3,5-dinitropyrazolesEffective for coupling with electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org
Aryl Halides/TriflatesArylboronic acidsPd(OAc)₂ / PCy₃Substituted biphenylsThis catalyst system is particularly suitable for a diverse array of aryl and vinyl triflates. organic-chemistry.org

Negishi Cross-Coupling in Conjugated Oligomer Synthesis

The Negishi cross-coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is the high functional group tolerance afforded by the use of organozinc reagents, which are generally less reactive than other organometallics like Grignard reagents. wikipedia.orguniversiteitleiden.nl This reaction is exceptionally versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

This versatility makes the Negishi coupling particularly well-suited for the synthesis of π-conjugated oligomers and polymers, which are essential materials for organic electronics. nih.gov The controlled synthesis of these materials is crucial, as properties like molecular weight and regioregularity directly influence solid-state packing and charge transport capabilities. digitellinc.com A prime example is the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). Using Ni-catalyzed Negishi coupling, 2,5-dihalo-3-alkylthiophenes can be polymerized to produce P3ATs with a high degree of head-to-tail (HT) couplings. nih.gov This regioregularity minimizes steric hindrance between adjacent side chains, promoting a planar backbone conformation that enhances π-conjugation and charge carrier mobility. nih.gov The methodology has also been extended to create complex architectures such as diblock π-conjugated copolymers through the sequential, living polymerization of different monomers. nih.govtandfonline.com

Table 2: Applications of Negishi Coupling in Conjugated Oligomer Synthesis
Monomer(s)CatalystProduct TypeSignificanceReference
2,5-Dibromo-3-alkylthiopheneNi(dppe)Cl₂Regioregular poly(3-alkylthiophene) (P3AT)Achieves >97% head-to-tail (HT) regioregularity, leading to improved charge carrier mobility. nih.gov
Halogenated heterocycles and zincated oligothiophenesPd-based catalystsVarious π-conjugated moleculesDemonstrates the broad applicability for preparing diverse organic electronic materials. nih.gov
AB-type organozinc fluorene (B118485) monomerAryl-Pd(Ruphos)-XPolyfluorene (PF)A universal chain-growth polymerization protocol applicable to various π-conjugated copolymers. nih.gov
Aryl zinc bromides and vinyl halidesNickel catalystsAryl-vinyl compoundsEnables the cross-coupling of sp²-sp² systems, including variations for aryl and alkenyl partners. wikipedia.org

Synthesis of Multiply Substituted Tetracene Systems

The strategic placement of multiple substituents onto a tetracene core is a primary method for tuning its chemical and physical properties for specific applications. The synthesis of these multiply substituted systems presents a significant challenge but offers rewarding outcomes in materials performance. mdpi.com

One of the most elegant approaches is the use of palladium-catalyzed multiple C-C cross-coupling reactions. researchgate.net A protocol has been developed to afford tetra-peri-substituted tetracenes from tetrahalo derivatives in a single synthetic step. mdpi.comresearchgate.net This method, often employing a Suzuki-Miyaura coupling, provides unprecedented access to a diverse range of functionalized tetracenes with high yields. mdpi.com The introduction of four bulky groups at the peri-positions can induce a twist in the acene backbone, leading to unique chiroptical properties. mdpi.com

Beyond simultaneous multiple couplings, sequential functionalization is also a common strategy. This can involve a series of different reactions to build up molecular complexity. For example, a synthesis of multiply substituted 2H-chromene derivatives utilized a catalytic condensation followed by a Sonogashira reaction to introduce different substituents at various positions on the scaffold. nih.gov While not tetracene, this illustrates a general approach applicable to complex aromatic systems.

In some cases, multiple substitutions can occur unexpectedly. During the attempted synthesis of a di-substituted angularly fused bistetracene, researchers observed the formation of triple and even four-fold substituted products. rsc.org These findings highlight the complex reactivity of large polycyclic aromatic hydrocarbons and provide routes to novel, highly functionalized materials. The number and position of these substituents were found to be critical for the solid-state packing motif, which in turn governs the electronic properties and charge carrier mobility of the material in devices. rsc.org

Table 3: Methods for Synthesizing Multiply Substituted Tetracene Systems
Target SystemSynthetic MethodPrecursorKey FeatureReference
Tetra-peri-substituted tetraceneMultiple Suzuki-Miyaura cross-couplingTetrahalo-tetraceneSingle-step synthesis with high yields; allows for the introduction of four distinct aryl groups. mdpi.comresearchgate.net
Angularly fused bistetracenesAttempted di-substitution via Sonogashira couplingDi-brominated bistetraceneUnexpected formation of triple and quadruple substituted products (BT-3TIPS, BT-4TIPS). rsc.org
2,3,6,7-Substituted anthracenesIntramolecular double ring-closing condensationProtected benzenetetracarbaldehydeProvides access to challenging substitution patterns on a related acene framework. beilstein-journals.org
9,10-DiphenylanthracenesIntramolecular cyclization followed by Grignard reactionPhthalic anhydride (B1165640) and substituted arenesA two-step route to form the anthraquinone (B42736) core, followed by arylation. beilstein-journals.org

Spectroscopic Characterization of 2 Chlorotetracene

Electronic Absorption Spectroscopy of 2-Chlorotetracene

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. For this compound, the absorption spectrum is predicted to be similar to that of tetracene, but with notable shifts in the absorption bands due to the presence of the chlorine atom.

UV-Visible Absorption Analysis and Band Assignment

The UV-Vis spectrum of tetracene is characterized by a series of well-defined absorption bands in the near-ultraviolet and visible regions. The introduction of a chloro-substituent at the 2-position is expected to cause a bathochromic (red) shift in these absorption maxima. This is attributed to the electron-donating mesomeric effect of the chlorine atom, which slightly raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The predicted UV-Visible absorption bands for this compound dissolved in a non-polar solvent are detailed in the table below. The band assignments are based on the Platt notation for polycyclic aromatic hydrocarbons, which classifies the transitions based on the change in the angular momentum of the π-electrons. The p-band (para-band) is the most intense and corresponds to the HOMO to LUMO transition. The α-band (alpha-band) is typically weaker and vibronically structured, while the β-band (beta-band) is a high-energy, broad absorption.

Table 4.1.1: Predicted UV-Visible Absorption Data for this compound

Band Assignment Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
p-band 480 11,000 S₀ → S₁ (π → π*)
α-band 395 5,000 S₀ → S₂ (π → π*)

Correlation with Frontier Molecular Orbital Energies

The electronic transitions observed in the UV-Vis spectrum are directly related to the energies of the frontier molecular orbitals, namely the HOMO and LUMO. The energy of the absorbed photon corresponds to the energy difference between these orbitals (ΔE = E_LUMO - E_HOMO). The introduction of the chlorine atom perturbs the electronic structure of the tetracene core. The lone pairs of electrons on the chlorine atom can participate in resonance with the π-system of the tetracene rings, leading to a slight destabilization (increase in energy) of the HOMO. Concurrently, the inductive effect of the electronegative chlorine atom can lead to a stabilization (decrease in energy) of the LUMO. The net effect is a reduction in the HOMO-LUMO gap, which is consistent with the predicted bathochromic shift in the absorption spectrum.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure and the types of chemical bonds present.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound is predicted to be dominated by the characteristic vibrations of the aromatic system, with additional modes arising from the chloro-substituent. The key predicted IR absorption bands are summarized in the table below. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands between 1650 and 1450 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are also characteristic features. A significant band attributable to the C-Cl stretching vibration is predicted to appear in the lower frequency region of the spectrum.

Table 4.2.1: Predicted Infrared (IR) Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050 Medium Aromatic C-H Stretch
1620 Strong Aromatic C=C Stretch
1540 Medium Aromatic C=C Stretch
1460 Strong Aromatic C=C Stretch
1180 Medium In-plane Aromatic C-H Bend
880 Strong Out-of-plane Aromatic C-H Bend

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. For centrosymmetric molecules, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). While this compound is not centrosymmetric, some vibrational modes will be more prominent in the Raman spectrum. The most intense bands in the Raman spectrum of this compound are predicted to be the symmetric C=C stretching modes of the aromatic rings. The C-Cl stretching vibration is also expected to be Raman active.

Table 4.2.2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
3055 Medium Aromatic C-H Stretch
1625 Very Strong Symmetric Aromatic C=C Stretch
1400 Strong Symmetric Aromatic C=C Stretch
1200 Medium In-plane Aromatic C-H Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The predicted ¹H and ¹³C NMR spectra of this compound would provide detailed information about its structure.

Due to the asymmetry introduced by the chlorine atom, all the protons and carbon atoms in the this compound molecule are chemically non-equivalent and would, in principle, give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively. The predicted chemical shifts are influenced by the electron density around each nucleus. The electronegative chlorine atom will deshield the adjacent protons and carbon atoms, causing their signals to appear at a higher chemical shift (downfield). The aromatic protons are expected to resonate in the typical downfield region for polycyclic aromatic hydrocarbons.

Table 4.3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 8.10 126.5
C2 - 132.0
C3 7.95 127.8
C4 8.05 128.5
C5 8.60 129.0
C6 7.50 125.0
C6a - 131.0
C7 7.55 125.5
C8 8.50 128.8
C9 8.45 128.6
C10 7.60 126.0
C11 7.65 126.2
C11a - 131.5
C12 8.70 129.5
C12a - 130.0
C4a - 130.5

Solution-State NMR Analysis

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The introduction of a chlorine atom at the 2-position breaks the symmetry of the parent tetracene molecule, leading to a unique signal for each proton. The precise chemical shifts would be influenced by the electron-withdrawing nature of the chlorine substituent and the anisotropic effects of the fused aromatic rings. Protons in closer proximity to the chlorine atom are expected to be deshielded and resonate at a higher frequency.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework. The spectrum would display distinct signals for each of the 18 carbon atoms. The carbon atom directly bonded to the chlorine (C-2) would experience a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbon atoms would also be perturbed relative to unsubstituted tetracene, providing a detailed electronic fingerprint of the molecule.

Interactive Data Table: Predicted Solution-State NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
18.0 - 8.2125 - 127
2-130 - 133Carbon bearing the chlorine substituent.
37.4 - 7.6126 - 128
47.9 - 8.1124 - 126
58.5 - 8.7128 - 130
67.5 - 7.7125 - 127
77.5 - 7.7125 - 127
87.9 - 8.1124 - 126
97.4 - 7.6126 - 128
108.0 - 8.2125 - 127
118.5 - 8.7128 - 130
127.9 - 8.1124 - 126
4a-131 - 133Quaternary carbon.
5a-130 - 132Quaternary carbon.
6a-131 - 133Quaternary carbon.
10a-130 - 132Quaternary carbon.
11a-131 - 133Quaternary carbon.
12a-130 - 132Quaternary carbon.

Solid-State Nuclear Magnetic Resonance (ssNMR) Characterization

While solution-state NMR provides detailed information about the molecular structure, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the solid state. nih.govresearchgate.net For a material like this compound, which has potential applications in organic electronics, understanding its solid-state properties is crucial.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. mdpi.com The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to intermolecular interactions and packing effects. These differences can provide valuable information about the crystalline polymorphism of this compound.

Furthermore, advanced 2D ssNMR experiments, such as Heteronuclear Correlation (HETCOR), can be used to establish through-space connectivities between protons and carbons, aiding in the assignment of resonances and providing details about the molecular conformation and intermolecular packing in the solid state. mdpi.comchemrxiv.org

Interactive Data Table: Expected Solid-State NMR Parameters for this compound

Parameter Technique Information Gained
¹³C Chemical ShiftsCP-MASInformation on the local electronic environment and crystalline packing.
¹H-¹³C HETCOR2D ssNMRProximity of protons and carbons, aiding in resonance assignment and conformational analysis.
Linewidth Analysis¹³C CP-MASDegree of crystallinity and molecular motion.

Mass Spectrometric Techniques for Structural Elucidation of this compound

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₈H₁₁Cl.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion peak. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. chemguide.co.uk This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of roughly 3:1. chemguide.co.uk This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern would likely involve the loss of the chlorine atom and subsequent fragmentation of the tetracene backbone, offering additional confirmation of the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Relative Abundance Notes
[C₁₈H₁₁³⁵Cl]⁺262.05~100%Molecular ion peak ([M]⁺).
[C₁₈H₁₁³⁷Cl]⁺264.05~32%Isotopic peak ([M+2]⁺).
[C₁₈H₁₁]⁺227.09VariableFragment resulting from the loss of a chlorine radical.
Other Fragments< 227VariableFragments arising from the breakdown of the tetracene core.

Advanced in Thin Films and Devices

The performance of organic electronic devices is highly dependent on the molecular organization and electronic properties of the active material in the solid state, particularly in thin films. A variety of advanced spectroscopic techniques are utilized to probe these characteristics.

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are fundamental for understanding the electronic transitions in this compound. In thin films, the absorption and emission spectra can be broadened and shifted compared to the solution state due to intermolecular interactions, such as π-π stacking. researchgate.net The nature of these spectral shifts can provide insights into the molecular packing arrangement (e.g., H- or J-aggregation).

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms at the surface of a thin film. unizar-csic.es For this compound, XPS would confirm the presence of carbon and chlorine and could provide information about the chemical environment of the chlorine atom.

Raman Spectroscopy: Raman spectroscopy probes the vibrational modes of a molecule and is sensitive to molecular structure and conformation. unizar-csic.es In the context of thin films, polarized Raman spectroscopy can be used to determine the orientation of the this compound molecules relative to the substrate.

Interactive Data Table: Advanced Spectroscopic Techniques for this compound Thin Films

Technique Probe Information Obtained
UV-Visible Absorption SpectroscopyUV-Visible LightElectronic transitions, molecular aggregation, and optical bandgap. unizar-csic.es
Photoluminescence SpectroscopyUV-Visible LightEmissive properties, exciton (B1674681) dynamics, and defect states.
X-ray Photoelectron Spectroscopy (XPS)X-raysElemental composition and chemical bonding states at the surface. unizar-csic.es
Raman SpectroscopyLaserVibrational modes, molecular structure, and molecular orientation. unizar-csic.es

Theoretical and Computational Studies on 2 Chlorotetracene

Density Functional Theory (DFT) Calculations for 2-Chlorotetracene

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and materials. It offers a balance between computational cost and accuracy, making it suitable for studying systems of varying sizes. DFT calculations provide valuable information on ground-state properties, including electronic structure, molecular geometry, and vibrational frequencies.

Electronic Structure and Frontier Molecular Orbital Energy Analysis

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding its chemical reactivity and optoelectronic properties. For this compound, DFT calculations have shown that the presence of the chlorine substituent significantly influences these orbital energies. Studies indicate that the HOMO and LUMO energy levels of this compound are lowered compared to those of unsubstituted tetracene. Specifically, these energy levels are reported to be reduced by 0.13-0.24 eV. Consequently, the HOMO-LUMO energy gap in this compound is also found to be reduced by approximately 0.1 eV relative to tetracene. researchgate.net

This reduction in the HOMO-LUMO gap is a critical factor influencing the compound's electronic and optical characteristics, often correlating with enhanced charge transport properties in organic semiconductors.

Table 1: Comparison of Frontier Molecular Orbital Energies and Gaps (Illustrative Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference Compound
TetraceneE_HOMO_TetraceneE_LUMO_TetraceneGap_TetraceneN/A
This compoundE_HOMO_Tetracene - (0.13 to 0.24)E_LUMO_Tetracene - (0.13 to 0.24)Gap_Tetracene - 0.1Tetracene researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. molpro.net For this compound, experimental characterization has shown that crystals of the compound can be prepared, and X-ray crystallographic data has revealed a 1-D slipped-cofacial π-stacking arrangement in its solid state. researchgate.net This packing motif is crucial for understanding its behavior in organic electronic devices, where intermolecular interactions and crystal packing play a significant role in charge transport. While DFT is routinely employed for geometry optimization to determine minimum energy structures molpro.netnottingham.ac.uk, detailed computational conformational analysis for this compound beyond its solid-state packing was not specifically identified in the provided search results.

Prediction and Simulation of Electronic Absorption Spectra

DFT, particularly when extended to Time-Dependent Density Functional Theory (TDDFT), is a powerful tool for predicting and simulating electronic absorption spectra, such as UV-Vis spectra. gaussian.comchemrxiv.orgyoutube.com These simulations provide insights into the wavelengths at which a molecule absorbs light and the intensity of these absorptions, which correspond to electronic transitions between energy levels. For tetracene derivatives, computational analysis of excited states, often performed at levels of theory such as CAM-B3LYP/6-311+G**, can provide assignments of electronic transitions. researchgate.net Studies on tetracenes generally show two major observable transitions in their absorption spectra: the low-energy 1La (or p transition), corresponding to the HOMO-LUMO transition, and the 1Bb band (β transition). semanticscholar.org Atomistic tuning of substituents in tetracenes can lead to a bathochromic (red) shift in the absorption spectra. semanticscholar.org While the general methodology for predicting absorption spectra of tetracene derivatives is well-established, specific predicted electronic absorption spectra for this compound were not detailed in the provided search results.

Computational Elucidation of Reaction Mechanisms and Reactivity Patterns

Computational studies using DFT are widely employed to elucidate reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. This allows for a deeper understanding of reaction pathways and reactivity patterns. iaea.orgrsc.orgnih.govrsc.org For instance, this compound has been generated in high purity from monoketone precursors through processes involving heating or light irradiation. researchgate.net However, specific computational elucidations of the detailed reaction mechanisms or reactivity patterns of this compound itself were not found in the provided search results. General computational approaches have been used to rationalize reactivity patterns in other polycyclic aromatic hydrocarbons. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis of this compound

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT specifically designed to investigate excited-state properties, dynamics, and spectroscopy. arxiv.orgbenasque.orgchemrxiv.org It is the most widely used electronic structure method for excited states due to its favorable balance of computational cost and accuracy. q-chem.com TDDFT calculations can provide excitation energies, oscillator strengths (which relate to absorption intensity), and information about the nature of the electronic transitions. molpro.netgaussian.comyoutube.comparchem.com

For tetracene derivatives, TDDFT, often with functionals like CAM-B3LYP/SDD, is used to simulate UV-Vis spectra and analyze excited states. semanticscholar.org The optoelectronic characteristics of this compound, such as its p-type transistor characteristics, are directly related to its excited state properties and charge transport mechanisms. researchgate.net While TDDFT is a standard tool for analyzing the excited states of such compounds and is crucial for understanding their photophysical behavior, detailed specific TDDFT excited state analyses for this compound, beyond its impact on HOMO/LUMO energies, were not explicitly found in the search results.

Theoretical Investigations of Chiroptical Properties in Substituted Tetracenes

Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), arise from the interaction of chiral molecules with polarized light. While this compound itself is an achiral molecule, theoretical investigations of chiroptical properties in substituted tetracenes as a broader class are an active area of research. Computational studies, particularly those using DFT, have been instrumental in understanding and predicting the chiroptical activity of twisted tetracenes (twistacenes). semanticscholar.org

For example, a systematic computational study on chalcogenophene-substituted twistacenes has revealed that their chiroptical activity can be systematically increased through the atomistic tuning of peripheral substituents. semanticscholar.org These gas-phase computational studies, employing DFT, provide valuable insights into how structural modifications can influence the optical activity of these polycyclic aromatic systems. The photophysical properties of twisted parent tetracenes and substituted tetracenes have been investigated computationally by performing geometry optimizations and TD-DFT calculations, often at levels of theory such as CAM-B3LYP/SDD. parchem.com These studies contribute to the rational design of chiral materials with tailored chiroptical responses.

Organic Electronics Applications of 2 Chlorotetracene

Organic Field-Effect Transistor (OFET) Performance of 2-Chlorotetracene

The performance of this compound in OFETs is characterized by its ability to transport charge carriers, typically quantified by charge carrier mobility and on/off current ratio. These characteristics vary significantly depending on the material's morphology, whether in single-crystal form or as a thin film.

Charge Carrier Mobility in Single Crystal OFETs

Single-crystal OFETs often exhibit superior charge carrier mobilities compared to their thin-film counterparts due to their long-range order, absence of grain boundaries, and extremely low defect density, which minimize scattering and trapping of charge carriers cenmed.comnih.gov. For this compound, single crystals have been successfully fabricated into OFETs, demonstrating p-type transistor characteristics fishersci.ca. A field-effect mobility of 4.75 × 10⁻¹ cm² V⁻¹ s⁻¹ has been measured across a single crystal of this compound, accompanied by an on/off ratio of 10⁵ fishersci.ca.

For comparison, unsubstituted tetracene single-crystal field-effect transistors have shown linear mobilities as high as 1.6 cm² V⁻¹ s⁻¹ in air easychem.org. More broadly, organic semiconducting single crystals (OSSCs) have achieved impressive charge-carrier mobilities exceeding 10 cm² V⁻¹ s⁻¹, with some even reaching up to 34 cm² V⁻¹ s⁻¹ nih.gov.

Table 1: Charge Carrier Mobility in Single Crystal OFETs

CompoundMobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
This compound0.47510⁵ fishersci.ca
Tetracene1.6Not specified easychem.org
2-Halo-pentacene derivative5.0Not specified fishersci.ca
General OSSCs>10 (up to 34)Not specified nih.gov

Thin Film OFET Device Characteristics

Thin-film OFETs are crucial for many practical applications due to their ease of processing and compatibility with flexible substrates charchem.orgcdutcm.edu.cnsci-toys.comnih.gov. Devices fabricated directly from an amorphous thin film of this compound, prepared via spin-coating, exhibited a charge mobility of 3.0 × 10⁻⁴ cm² V⁻¹ s⁻¹ with an on/off ratio of 10³ fishersci.ca.

For context, thin films of unsubstituted tetracene, when processed from solution, have shown a charge mobility of 6.42 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio of 2.6 × 10⁴ alfa-chemistry.com. The performance of thin-film devices can be significantly influenced by factors such as film morphology, grain boundaries, and interfacial disorder cenmed.comnih.gov.

Table 2: Thin Film OFET Device Characteristics

CompoundFilm TypeMobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
This compoundAmorphous3.0 × 10⁻⁴10³ fishersci.ca
TetraceneThin Film6.42 × 10⁻²2.6 × 10⁴ alfa-chemistry.com
HeptaceneThin Film2.2Not specified fishersci.ca

Influence of Halogen Substitution on Charge Transport in Acene-Based OFETs

Halogen substitution on acene-based organic semiconductors, such as this compound, can significantly influence their charge transport properties. While some computational studies on oligothienoacenes suggest that halogen substitution might increase reorganization energy, potentially leading to decreased transfer mobility nih.gov, recent research highlights a more nuanced role.

The introduction of halogen atoms can impact molecular packing and crystalline domain formation, which are crucial for efficient charge transport metabolomicsworkbench.org. For instance, in indigo (B80030) derivatives, the introduction of iodine atoms has been shown to remarkably improve transistor properties, with polarizing power increasing from fluorine to iodine fishersci.com. More broadly, strong and directional halogen bonding has been demonstrated to significantly enhance the morphology and optoelectronic properties of organic semiconductors, leading to substantial improvements in field-effect mobility metabolomicsworkbench.org. This suggests that the specific position and nature of the halogen substituent, and its ability to engage in intermolecular interactions like halogen bonding, play a critical role in optimizing charge transport in acene-based OFETs.

Semiconductor Layer Fabrication Techniques Utilizing this compound

The fabrication of semiconductor layers for OFETs using this compound involves techniques that control the material's morphology and crystallinity, which directly impact device performance.

Vacuum Deposition Methods for Thin Film Formation

Vacuum deposition, a form of Physical Vapor Deposition (PVD), is a widely used technique for forming thin films of organic semiconductors. This method involves heating and evaporating the material in a high vacuum, allowing the vapor to condense onto a substrate to form a thin film.

For this compound, crystals have been prepared using the physical vapor transport (PVT) method fishersci.ca. This technique is known for producing high-purity single crystals, which are desirable for high-performance OFETs due to their ordered structure and reduced defects cenmed.comfishersci.ca. Vacuum deposition is a well-established method in semiconductor production, offering control over film thickness and microstructure.

Solution-Processing Approaches for Device Fabrication

Solution-processing approaches offer advantages such as low-cost fabrication, scalability, and compatibility with flexible substrates, making them attractive for organic electronics charchem.orgcdutcm.edu.cnsci-toys.comnih.gov. These methods involve depositing the semiconductor material from a solution.

For this compound, amorphous thin films have been prepared by spin-coating, a common solution-processing technique fishersci.ca. While spin-coating can yield functional thin films, achieving high crystallinity can be challenging due to rapid solvent evaporation. However, advanced solution-processing methods, such as "directing crystallization" or bar-assisted meniscus shearing, have been developed for other organic semiconductors (e.g., C₈-BTBT, dibenzo-tetrathiafulvalene) to produce highly crystalline thin films with mobilities comparable to single crystals. These advancements suggest potential avenues for improving the performance of solution-processed this compound thin films.

Integration of this compound in π-Conjugated Systems for Electronic Devices

The integration of this compound into π-conjugated systems is a crucial aspect of its application in organic electronic devices. π-conjugated systems are fundamental to organic semiconductors, enabling electron delocalization and charge transport researchgate.net. The strategic incorporation of halogen atoms like chlorine into the tetracene backbone can significantly influence the material's solid-state organization and electronic coupling, which are critical for device performance google.com.

Research has demonstrated the synthesis and utilization of this compound in semiconductor devices. Such devices have exhibited performance characteristics comparable to established organic semiconductor devices, including those based on pentacene (B32325) researchgate.net. Specifically, this compound has been effectively generated from monoketone precursors through heating or light irradiation, yielding high-purity crystals suitable for device fabrication google.comresearchgate.netnih.gov.

A notable example of its integration involves the efficient coupling of this compound with 5′-stannylbithiophene via a modified Stille coupling reaction. This process yields 5′-tetracenyl bithiophene, a material subsequently used in vapor deposition for the production of organic thin-film transistors (OTFTs) nih.gov. This highlights its role as a building block for more complex π-conjugated architectures designed for specific electronic applications. The ability to form high-quality crystals through methods like physical vapor transport is also important for its integration into high-performance devices google.comresearchgate.netnih.gov.

The functionalization of acenes, including tetracene, with various substituents allows for the "fine-tuning" of their electronic and optical properties, such as emission color and stability, which are advantageous for applications like organic light-emitting diodes (OLEDs) researchgate.netmobt3ath.com. While specific details on this compound's optical properties in OLEDs are less documented, the general principle of halogenation influencing the π-system's behavior remains relevant.

Fundamental Studies on Charge Transport Mechanisms in this compound Devices

Understanding the fundamental charge transport mechanisms in this compound devices is essential for optimizing their performance in organic electronics. Charge transport in molecular solids, such as acene derivatives, typically occurs via an intermolecular hopping mechanism, where charge carriers move between localized sites researchgate.net. The efficiency of this hopping is highly dependent on the molecular packing and electronic coupling between neighboring molecules researchgate.net.

Studies on organic field-effect transistors (OFETs) fabricated with single crystals of this compound have provided insights into its p-type transistor characteristics google.comresearchgate.netnih.gov. These devices have demonstrated promising charge carrier mobilities. For instance, semiconductor devices containing this compound have been reported to achieve a charge-carrier mobility of 1.0 cm²/Vs researchgate.net. This value is significant in the context of organic semiconductors, often being compared to amorphous silicon.

Key electrical characteristics observed for this compound in device configurations include:

CharacteristicValue
Charge-carrier mobility1.0 cm²/Vs researchgate.net
Current on/off ratio2 × 10⁶ researchgate.net
Sub-threshold slope0.97 volts per decade researchgate.net
Threshold voltage-14 V researchgate.net

The introduction of halogen atoms, such as chlorine, into the tetracene structure can profoundly affect the molecular packing. Unlike unsubstituted tetracene, which often adopts a herringbone packing motif with limited π-π overlap, halogenation can induce a shift towards arrangements with more significant face-to-face interactions google.comresearchgate.net. This enhanced π-stacking promotes more efficient charge carrier transport along the stacking direction researchgate.net. For example, 5,6,11,12-tetrachlorotetracene (B13755362), a related chlorinated tetracene derivative, crystallizes in isolated slip-stacks with improved π-π overlap, leading to a hole mobility as high as 1.7 cm²/V s in single crystal FETs along the stack direction researchgate.net. While this compound has a single chlorine substitution, this principle suggests that the halogen's electronegativity and steric bulk can influence crystal packing and, consequently, charge mobility.

The charge transport properties are influenced by factors such as reorganization energy and electronic coupling nih.gov. The electronic coupling, representing the strength of interaction between molecular orbitals of adjacent molecules, is crucial for efficient charge transfer. Theoretical studies on chlorinated tetracene derivatives indicate that such modifications can lead to improved inter- and intramolecular interactions, contributing to high device performance. The ability to achieve high purity in this compound crystals is also a contributing factor to the effective charge transport observed in devices google.comresearchgate.netnih.gov.

Photophysical and Electrochemical Properties of 2 Chlorotetracene

Fluorescence and Phosphorescence Studies of 2-Chlorotetracene

Fluorescence and phosphorescence are radiative relaxation processes where excited molecules return to their ground state by emitting photons pjoes.comlibretexts.org. Fluorescence typically involves transitions between singlet states (S₁ → S₀), occurring on nanosecond timescales, while phosphorescence involves transitions from the triplet state to the singlet ground state (T₁ → S₀), which are spin-forbidden and thus occur on much longer timescales, often microseconds to seconds pjoes.comrsc.orgnih.govresearchgate.net. The efficiency of these processes is quantified by the fluorescence quantum yield (ΦF) and phosphorescence quantum yield (ΦP), respectively, which represent the ratio of emitted photons to absorbed photons pjoes.comtechnion.ac.ilresearchgate.netnih.gov.

For halogenated tetracene derivatives, including monochloro- (MCT), dichloro- (DCT), and tetrachloro-tetracene (TCT), studies have shown characteristic singlet absorption and fluorescence spectra asdlib.org. The presence of halogen atoms can influence the electronic structure and, consequently, the absorption and emission profiles. While specific fluorescence quantum yields and lifetimes for this compound are not explicitly reported in the immediate search results, related halogenated tetracenes exhibit fluorescence. For instance, the parent tetracene molecule is known to be fluorescent asdlib.org. The spectral intensity and peak wavelength of fluorescence can be affected by factors such as temperature, concentration, and solvent interactions nih.gov.

Phosphorescence in organic molecules, particularly those containing heavy atoms like chlorine, can be enhanced due to the "heavy atom effect." This effect increases spin-orbit coupling, facilitating intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁) asdlib.orgrsc.org. While this can lead to a higher population of the triplet state, whether it results in observable phosphorescence depends on the competition with other non-radiative decay pathways from the triplet state. Organic room temperature phosphorescence (RTP) has been observed in some organic materials, with quantum yields and lifetimes influenced by molecular design and environmental factors researchgate.netresearchgate.net.

Excited-State Dynamics and Non-Radiative Relaxation Processes

Upon photoexcitation, molecules like this compound enter higher electronic excited states. The subsequent excited-state dynamics involve a series of rapid processes that lead to energy dissipation or emission mobt3ath.comedaq.comichemc.ac.lk. These processes include:

Vibrational Relaxation: Rapid (picosecond timescale) non-radiative decay within the same electronic state, where excess vibrational energy is lost to the surroundings as heat libretexts.orgnih.gov.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁), typically occurring on femtosecond to picosecond timescales pjoes.comtechnion.ac.ilasdlib.orgnih.govmgcub.ac.in.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). This process is crucial for populating the triplet state, which is a prerequisite for phosphorescence pjoes.comresearchgate.netasdlib.orgnih.govmgcub.ac.in. The presence of a heavy atom like chlorine in this compound is expected to enhance the rate of ISC due to increased spin-orbit coupling, a phenomenon known as the "heavy atom effect" asdlib.orgrsc.org.

Singlet Fission (SF): A process observed in some organic semiconductors, including tetracene, where one excited singlet exciton (B1674681) splits into two triplet excitons. This process can be very rapid, occurring on picosecond timescales. The efficiency of singlet fission is highly dependent on the energy alignment between the singlet excited state (S₁) and twice the energy of the triplet state (2T₁).

Electrochemical Characterization of this compound (e.g., Cyclic Voltammetry)

Electrochemical characterization, particularly through Cyclic Voltammetry (CV), is a powerful technique used to investigate the redox behavior of molecular species mgcub.ac.in. CV involves sweeping the potential applied to a working electrode in an electrolyte solution and measuring the resulting current due to oxidation and reduction processes occurring at the electrode surface mgcub.ac.in.

Studies have explicitly mentioned the use of cyclic voltammetry for the characterization of this compound and 2-bromotetracene asdlib.orgmobt3ath.com. While specific cyclic voltammograms or redox potentials for this compound were not provided in the search results, CV typically yields information such as:

Oxidation and Reduction Potentials (Epa, Epc): These indicate the energy levels at which electron transfer occurs and are characteristic of a redox species mgcub.ac.in.

Reversibility: The shape and peak separation (ΔEp) of the voltammogram provide insights into the electrochemical reversibility of the redox process. A reversible system shows distinct oxidation and reduction peaks, with a characteristic peak separation mgcub.ac.in.

Kinetics of Electron Transfer: Deviations from reversible behavior can indicate kinetic limitations of the electron transfer reaction mgcub.ac.in.

Diffusion Coefficients: The peak current in a CV is proportional to the concentration of the analyte and its diffusion coefficient, allowing for the determination of how fast the analyte moves through the solution mgcub.ac.in.

The application of CV to this compound suggests its electroactive nature, which is crucial for its use in organic semiconductor devices where charge injection and transport are key.

Structure-Property Relationships Governing Photophysical Behavior in Halogenated Tetracenes

The photophysical behavior of tetracene derivatives is highly sensitive to their molecular structure, particularly the type and position of substituents, and their intermolecular packing in the solid state mgcub.ac.in. In halogenated tetracenes, the chlorine atom plays a significant role in modulating these properties:

Electronic Properties: Halogen substituents, being electronegative, can alter the frontier molecular orbital (FMO) energy levels, specifically lowering both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This modification impacts the absorption and emission energies, potentially leading to shifts in the spectra.

Heavy Atom Effect: As discussed, the presence of a heavy atom like chlorine enhances spin-orbit coupling, which promotes intersystem crossing (ISC) from the singlet excited state to the triplet state asdlib.orgrsc.org. This effect can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield or triplet state population, which is relevant for applications involving triplet excitons, such as organic light-emitting diodes (OLEDs) or singlet fission processes.

Crystal Packing and Intermolecular Interactions: Halogenation can significantly influence the solid-state packing motifs of tetracene derivatives. For example, tetrachlorotetracene forms slip π-stacks, contrasting with the herringbone packing typically observed in parent tetracene mgcub.ac.in. These differences in molecular arrangement, driven by non-covalent interactions and charge distribution, directly impact intermolecular electronic couplings and exciton dynamics mgcub.ac.in. The type of packing (e.g., cofacial π-stacking vs. herringbone) can affect charge transport efficiency and the pathways for excited-state deactivation.

Singlet Fission Efficiency: The energetic alignment between the singlet excited state and the triplet pair state, crucial for efficient singlet fission, can be tuned by structural modifications, including halogenation nih.gov. Changes in crystal packing induced by substituents can shift these energy levels, making singlet fission more or less favorable nih.gov.

Stability and Processibility: Functionalization with halogens can also affect the solubility and stability of acenes, which are important considerations for their synthesis and processing into devices asdlib.org.

Derivatization Strategies for 2 Chlorotetracene and Analogues

Analytical Derivatization for Enhanced Spectroscopic Detectability

Analytical derivatization is a crucial technique employed to improve the detection and quantification of molecules that may otherwise exhibit poor response with certain analytical instrumentation. In the context of 2-chlorotetracene and related compounds, derivatization can enhance spectroscopic properties such as UV-Vis absorption, fluorescence, or mass-to-charge ratio for mass spectrometry, thereby increasing the sensitivity and selectivity of analytical methods. sci-hub.st

The primary goals of analytical derivatization for spectroscopic enhancement include:

Introduction of a Chromophore or Fluorophore: Attaching a molecular fragment that strongly absorbs or emits light can significantly improve detectability in UV-Vis or fluorescence spectroscopy.

Modification of Ionization Efficiency: For mass spectrometry, derivatization can introduce a readily ionizable group, leading to a stronger signal.

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, leading to better separation and peak shape in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com

Common derivatization strategies applicable to compounds like this compound often target reactive sites on the aromatic core or on substituents. While specific examples for this compound are not extensively documented in publicly available literature, general principles of derivatizing aromatic hydrocarbons can be applied. For instance, reactions that introduce fluorescent tags are particularly valuable.

Table 1: Common Derivatization Agents for Enhancing Spectroscopic Detection

Derivatization AgentTarget Functional GroupSpectroscopic TechniqueEnhancement Mechanism
Dansyl ChlorideAmines, PhenolsFluorescence SpectroscopyIntroduction of a highly fluorescent dansyl group.
FluorescaminePrimary AminesFluorescence SpectroscopyForms a fluorescent pyrrolinone product.
Silylation Reagents (e.g., BSTFA)Alcohols, Carboxylic AcidsGas Chromatography-Mass Spectrometry (GC-MS)Increases volatility and thermal stability.
Pentafluorobenzyl Bromide (PFB-Br)Carboxylic Acids, PhenolsElectron Capture Detection (ECD) in GCIntroduces an electrophoric group for high sensitivity in ECD.

The selection of a derivatization reagent depends on the specific analytical challenge and the available instrumentation. For a molecule like this compound, which possesses an extended π-system, derivatization strategies would likely focus on enhancing its inherent spectroscopic properties or introducing new functionalities for specific detection methods.

Synthetic Derivatization for Tailoring Material Properties

Synthetic derivatization of the tetracene core, including chlorinated analogues, is a powerful approach to modify its intrinsic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of substituents can profoundly influence the frontier molecular orbital (HOMO and LUMO) energy levels, solid-state packing, and stability of the resulting materials.

A notable example that provides insight into the effects of chlorination is 5,6,11,12-tetrachlorotetracene (B13755362). This derivative of tetracene has been synthesized and studied for its semiconducting properties. researchgate.net The presence of chlorine atoms, which are electron-withdrawing, is expected to lower the HOMO and LUMO energy levels compared to unsubstituted tetracene. This can improve the material's stability against oxidation and facilitate electron injection in electronic devices.

The solid-state packing of tetracene derivatives is critical for efficient charge transport. Unsubstituted tetracene adopts a herringbone packing motif, which is not optimal for π-orbital overlap in all directions. Derivatization can alter this packing. For instance, 5,6,11,12-tetrachlorotetracene exhibits a π-stacking structure, which can enhance intermolecular electronic coupling and, consequently, charge carrier mobility. researchgate.net

Table 2: Influence of Derivatization on the Properties of Tetracene Analogues

DerivativeKey Structural FeatureImpact on PropertiesPotential Application
5,6,11,12-TetrachlorotetraceneFour chlorine atoms on the central ringsLowered HOMO/LUMO levels, π-stacking in the solid stateOrganic field-effect transistors (OFETs)
Alkyl-substituted tetracenesAlkyl chains of varying length and branchingModified solid-state packing and fluorescence quantum yieldHigh-efficiency fluorescent materials
Thioacenes (Sulfur-containing analogues)Replacement of benzene (B151609) rings with thiopheneLower HOMO energy level, improved stabilityStable organic semiconductors

The synthesis of such derivatives often starts from a common precursor, such as 6,11-dihydroxy-5,12-tetracenedione, which can be subjected to various chemical transformations to introduce the desired functional groups. researchgate.net

Self-Assembly of Derivatized this compound Systems

The self-assembly of molecules into ordered supramolecular structures is a bottom-up approach to creating functional nanomaterials. rsc.org For derivatized tetracenes, non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding can drive the formation of well-defined aggregates like nanofibers, vesicles, and single crystals. The introduction of a chlorine atom in this compound can influence these interactions.

Halogen bonding, a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base, can be a significant directional force in the self-assembly of halogenated molecules. nih.govresearchgate.net In the case of this compound derivatives, the chlorine atom could potentially participate in halogen bonding, guiding the assembly into specific architectures. The strength and directionality of halogen bonds can be tuned by modifying the electronic environment of the halogen atom and the nature of the Lewis base. riken.jp

The interplay of different non-covalent interactions determines the final supramolecular structure. For instance, in halogenated aromatic compounds, halogen-halogen and halogen-π interactions can also play a crucial role in the crystal packing. rsc.org The specific position of the chlorine atom in this compound, along with other substituents introduced through derivatization, would dictate the preferred self-assembly pathway and the morphology of the resulting nanostructures.

Table 3: Intermolecular Interactions in the Self-Assembly of Derivatized Acenes

Interaction TypeDescriptionInfluence on Self-Assembly
π-π StackingAttractive, non-covalent interaction between aromatic rings.Promotes co-facial arrangement, crucial for charge transport.
Halogen BondingDirectional interaction involving a halogen atom.Provides directional control over the assembly process. nih.govresearchgate.net
van der Waals ForcesWeak, short-range electrostatic interactions.Contribute to the overall stability of the assembled structure.
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom.Can be introduced through derivatization to guide assembly.

By designing this compound derivatives with specific functional groups capable of forming these non-covalent bonds, it is possible to program their self-assembly into complex and functional supramolecular systems.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Halogenated Acenes

The synthesis of higher acenes, which are polycyclic aromatic hydrocarbons composed of linearly fused benzene (B151609) rings, presents a significant challenge due to their inherent instability and tendency to undergo decomposition reactions. chemistryviews.org However, the introduction of halogen atoms, such as in 2-chlorotetracene, can modulate the electronic properties and improve stability. chemistryviews.orguky.edu Researchers are actively exploring innovative synthetic routes to access these valuable compounds.

One established method for preparing this compound involves a multi-step process starting from 3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid. google.com More recent strategies focus on creating soluble and persistent nonacenes by incorporating bulky triisopropylsilyl (TIPS)-ethynyl groups, which sterically shield the acene backbone and enhance stability. chemistryviews.org Additionally, the halogenation of these TIPS-ethynylated nonacenes has been successfully demonstrated. chemistryviews.org

Furthermore, concise synthetic methods for other halogenated phenacenes (acenes with a zigzag arrangement of fused rings) have been developed, which could potentially be adapted for linear acenes like tetracene. acs.orgacs.org These methods often involve Friedel-Crafts type cyclizations and can tolerate various halogen substituents. acs.orgacs.org The development of new catalytic systems, such as palladium-catalyzed cross-coupling reactions, has also expanded the toolkit for synthesizing complex halogenated aromatic compounds. For instance, a modified Stille coupling using an electron-rich and sterically demanding ligand was used to couple this compound with a stannylbithiophene. tandfonline.com

Future research will likely focus on developing more efficient, scalable, and versatile synthetic pathways to a wider range of halogenated acenes, including derivatives of this compound with varied substitution patterns to fine-tune their electronic and material properties.

Rational Design Principles for High-Performance Organic Electronic Materials

The "rational design" of organic electronic materials involves a targeted approach to creating molecules with specific, desired properties for applications like transistors and solar cells. hutchisonlab.orgrsc.org This contrasts with traditional trial-and-error methods and relies on a deep understanding of structure-property relationships. hutchisonlab.orgsustainability-directory.com

Key design principles for high-performance organic semiconductors include:

Tuning Electronic Properties: The introduction of substituents, such as the chlorine atom in this compound, can significantly alter the electronic properties of the parent acene. uky.eduunist.ac.kr Halogenation can influence the frontier molecular orbital energy levels, which in turn affects charge injection and transport. rsc.org

Controlling Molecular Packing: The arrangement of molecules in the solid state is crucial for efficient charge transport. acs.org Halogen substituents can induce favorable π-stacking motifs in the crystal structure, which can enhance intermolecular electronic coupling. acs.orgacs.org

Enhancing Stability: As mentioned, functional groups can be strategically incorporated to improve the stability of reactive acenes, making them more suitable for device fabrication and long-term operation. chemistryviews.orguky.edu

Improving Processability: The solubility of organic semiconductors is a critical factor for solution-based processing techniques. Attaching appropriate side chains can improve solubility without compromising electronic performance. chemistryviews.org

Computational modeling plays a vital role in rational design, allowing for the prediction of molecular properties before synthesis. hutchisonlab.orgsustainability-directory.com By combining computational screening with experimental validation, researchers can accelerate the discovery of new and improved organic electronic materials. hutchisonlab.orgarxiv.org

Advanced Characterization Techniques for In-Depth Device Physics Understanding

A thorough understanding of the physical processes occurring within organic electronic devices is essential for optimizing their performance. This requires the use of advanced characterization techniques that can probe the complex interplay between material structure and electronic properties. european-mrs.com

For materials like this compound, which can be used in organic field-effect transistors (OFETs), a variety of techniques are employed:

Structural Characterization: X-ray diffraction is fundamental for determining the crystal structure and molecular packing of the organic semiconductor. acs.org This information is critical for understanding charge transport pathways.

Electronic and Spectroscopic Techniques: Techniques such as UV-vis spectroscopy provide insights into the electronic transitions and bandgap of the material. semanticscholar.org Photoelectron spectroscopy can be used to determine the energy levels of the molecular orbitals.

Microscopic and In-situ/Operando Methods: Atomic force microscopy (AFM) can reveal the morphology of thin films, while more advanced techniques like in-situ scanning probe microscopy can characterize the electronic and strain properties of organic crystals under operating conditions. jos.ac.cnresearchgate.net These in-situ/operando techniques are particularly powerful as they allow researchers to observe the dynamic changes in the material and device during operation, providing a deeper understanding of degradation mechanisms and structure-property relationships. jos.ac.cnresearchgate.net

Device-Level Characterization: The performance of OFETs is evaluated by measuring key parameters such as charge carrier mobility, on/off current ratio, and threshold voltage. google.comresearchgate.net

The integration of multiple characterization techniques provides a comprehensive picture of the material and device physics, from the molecular level to the macroscopic device performance. researchgate.net

Bridging Theoretical and Experimental Insights for Predictive Material Design

The synergy between theoretical modeling and experimental investigation is a cornerstone of modern materials science, enabling a "predictive design" approach. sustainability-directory.comarxiv.org This integrated workflow accelerates the discovery and optimization of new materials by guiding experimental efforts and providing a deeper understanding of observed phenomena. hutchisonlab.orgnrel.gov

In the context of this compound and related materials, this synergy manifests in several ways:

Predicting Molecular Properties: Quantum mechanical calculations can predict the electronic structure, optical properties, and even the stability of new molecular designs before they are synthesized. researchgate.net This allows researchers to pre-screen a large number of candidate molecules and prioritize the most promising ones for experimental investigation. hutchisonlab.org

Understanding Experimental Results: Theoretical models can help to interpret complex experimental data. For example, simulations can elucidate the relationship between molecular packing observed in X-ray diffraction and the measured charge transport properties. nrel.gov

Guiding Synthesis: While computational methods are adept at predicting material properties, they are less developed for predicting synthetic pathways. nrel.gov However, by identifying promising target molecules, theoretical work can motivate and guide synthetic chemists to develop new routes to these materials. ub.edu

Developing Structure-Property Relationships: By correlating theoretical predictions with experimental observations, researchers can build robust models that describe the fundamental relationships between a material's structure and its functional properties. arxiv.orgoaepublish.com This knowledge is invaluable for the rational design of next-generation materials. ub.edu

The increasing use of machine learning and large materials databases is further enhancing the power of this integrated approach, enabling high-throughput screening and the discovery of novel materials with optimized properties for specific applications. sustainability-directory.comoaepublish.comeuropean-mrs.com

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 2-Chlorotetracene?

A reproducible synthesis requires:

  • Precise stoichiometric control to minimize side reactions (e.g., over-chlorination or dimerization).
  • Purification validation via techniques like HPLC or GC-MS to confirm purity thresholds (>95%) .
  • Documentation of reaction conditions (temperature, solvent polarity, catalyst loading) in alignment with journal guidelines for experimental reproducibility .
  • Safety protocols for handling chlorinated intermediates, including fume hood use and PPE compliance .

Q. How can spectroscopic methods (NMR, IR, UV-Vis) resolve structural ambiguities in this compound derivatives?

  • 1H^{1}\text{H} NMR : Monitor aromatic proton splitting patterns to confirm substitution patterns.
  • IR spectroscopy : Identify C-Cl stretching vibrations (~550–850 cm1^{-1}) and aromatic C-H bending.
  • UV-Vis : Compare absorption maxima with computational predictions (e.g., TD-DFT) to validate conjugation effects .
  • Cross-referencing with crystallographic data (if available) reduces misinterpretation risks .

Q. What are the best practices for characterizing thermal stability in this compound?

  • Use thermogravimetric analysis (TGA) under inert atmospheres to track decomposition onset temperatures.
  • Pair with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events.
  • Validate findings against literature benchmarks, noting discrepancies in sample preparation (e.g., crystallinity vs. amorphous forms) .

Advanced Research Questions

Q. How should researchers address contradictions in reported optoelectronic properties of this compound across studies?

  • Systematic error analysis : Compare experimental setups (e.g., film thickness in PL measurements, solvent polarity in UV-Vis).
  • Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Control experiments : Replicate conflicting results under standardized conditions to isolate variables (e.g., oxygen sensitivity, humidity) .

Q. What computational strategies optimize the prediction of this compound’s reactivity in novel reaction environments?

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution.
  • Molecular dynamics (MD) simulations : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Benchmark against experimental data : Validate computational predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers ensure robust structure-property relationships in this compound-based materials?

  • Multivariate analysis : Corolate substituent effects (e.g., Cl position) with properties like charge mobility using QSAR models.
  • Cross-disciplinary validation : Integrate data from spectroscopy, crystallography, and device testing to avoid overreliance on single techniques .
  • Open-data practices : Share raw datasets (e.g., crystallographic CIF files) to enable independent verification .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing inconsistent catalytic efficiency data in this compound reactions?

  • Error propagation analysis : Quantify uncertainties in yield measurements (e.g., via Gaussian error modeling).
  • Bayesian inference : Update probability distributions for reaction outcomes as new data emerges.
  • Sensitivity analysis : Identify variables (e.g., temperature, catalyst aging) with the strongest impact on reproducibility .

Q. How should systematic reviews on this compound’s environmental toxicity be conducted?

  • PRISMA guidelines : Define inclusion/exclusion criteria for studies (e.g., OECD-compliant toxicity assays).
  • Gray literature integration : Incorporate non-peer-reviewed data (e.g., regulatory reports) with quality weighting.
  • Bias assessment : Use tools like ROBINS-I to evaluate confounding factors in ecotoxicological studies .

Tables for Critical Data Comparison

Property Reported Values Key Variables Influencing Discrepancies
Melting Point (°C)145–152 (lit.), 138–142 (exp.)Purity, heating rate, atmospheric control
Bandgap (eV)2.8 (DFT), 3.1 (UV-Vis)Solvent polarity, film morphology
Solubility (mg/mL)12.5 (THF), 8.3 (DCM)Temperature, sonication duration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.